Betamethasone Acetate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and has 6 approved and 3 investigational indications.

See also: Betamethasone (has active moiety) ... View More ...

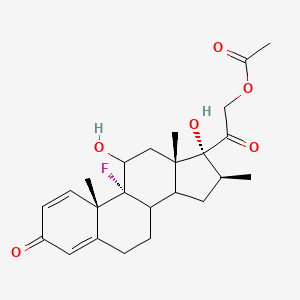

Structure

2D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUJBENLRBOFTD-QZIXMDIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022668 | |

| Record name | Betamethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-24-6 | |

| Record name | Betamethasone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=987-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI05AO53L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Betamethasone Acetate on Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid, on glucocorticoid receptors (GR). Betamethasone acetate acts as a prodrug, rapidly hydrolyzing in vivo to its active form, betamethasone. This guide delves into the binding kinetics of betamethasone to the GR, its influence on receptor translocation, and the subsequent genomic and non-genomic effects that underpin its anti-inflammatory and immunosuppressive properties. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.

Introduction: this compound as a Glucocorticoid Prodrug

This compound is a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive effects.[1] It is administered as an acetate ester, which functions as a prodrug.[2][3] In vivo, esterases rapidly hydrolyze this compound to release the biologically active form, betamethasone.[2][3] This active metabolite then mediates its effects by binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1][4]

Interaction with the Glucocorticoid Receptor

The primary mechanism of action of betamethasone involves its direct interaction with the cytoplasmic glucocorticoid receptor.

Binding Affinity and Kinetics

It is important to note that the acetate ester form, this compound, has a lower affinity for the GR compared to the active betamethasone.[2] This is a common characteristic of prodrugs, where the modification that enhances bioavailability or other pharmacokinetic properties is removed to unmask the active pharmacophore.

Receptor Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[1] The binding of betamethasone to the GR's LBD induces a conformational change in the receptor. This change leads to the dissociation of the chaperone proteins, exposing the nuclear localization signals (NLS) of the GR.[1] The activated betamethasone-GR complex then rapidly translocates from the cytoplasm into the nucleus.[1][4]

References

An In-Depth Technical Guide to the Physicochemical Properties of Betamethasone Acetate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid. The information herein is intended to support laboratory research, quality control, and formulation development activities. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key analytical procedures. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Physicochemical Properties

Betamethasone acetate is a white to creamy white, odorless crystalline powder.[1] Its chemical and physical properties are crucial for its handling, formulation, and biological activity.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | [1] |

| Molecular Formula | C24H31FO6 | [1][2][3][4][5] |

| Molecular Weight | 434.50 g/mol | [1][2][3][4] |

| CAS Number | 987-24-6 | [2][3][4][5] |

| Appearance | White to creamy white, odorless powder | [1][5] |

Thermal and Spectroscopic Properties

| Property | Value | Source(s) |

| Melting Point | Sintering and resolidification at ~165°C, remelts at ~200-220°C with decomposition. | [1][5][6][7] |

| Boiling Point | 579.4 ± 50.0 °C (Predicted) | [5][6] |

| Specific Rotation [α]D | +120° to +128° (in dioxane) | [8] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Practically insoluble (30 mg/L at 25°C) | [1][5][6] |

| Solubility in Organic Solvents | Freely soluble in acetone; Soluble in alcohol and chloroform; Soluble in ethanol (B145695) (96%) and methylene (B1212753) chloride. | [1][5][6][7] |

| pKa | 12.08 ± 0.70 (Predicted) | [6] |

| LogP | 2.6 (Predicted) |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established pharmacopeial and regulatory guidelines.

Determination of Melting Point (Capillary Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals 102 and general pharmacopeial methods.[2][4][9]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Capillary tubes (closed at one end)

-

Sample grinder (if necessary)

-

Thermometer calibrated to a certified standard

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample to a fine consistency.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the powder to a height of 2.5-3.5 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the initial temperature of the block to approximately 5°C below the expected melting point.

-

Measurement: Begin heating at a rate of 1 ± 0.5 °C per minute.

-

Observation: Record the temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range. Due to its nature, this compound may exhibit sintering and decomposition, which should be noted.[1]

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals 105 for substances with solubility above 10⁻² g/L.[1][3][5]

Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus (with inert, non-adsorbing filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water.

-

Equilibration: Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand at the test temperature to allow for the separation of undissolved solid. Centrifuge or filter the supernatant to remove any suspended particles.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method such as HPLC-UV.

-

Calculation: The water solubility is expressed as the mass of the substance per volume of water (e.g., in mg/L).

Determination of pKa (Titration Method)

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals 112.[10][11]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Temperature-controlled reaction vessel

-

Burette

-

Stirrer

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent mixture (e.g., water-methanol) if the aqueous solubility is too low.

-

Titration: Titrate the solution with a standardized solution of a strong acid or base (depending on the expected pKa).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at which half of the substance is in its ionized form. This corresponds to the midpoint of the buffer region in the titration curve.

Signaling Pathway and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

This compound exerts its anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist.[12][13] The acetate moiety is hydrolyzed in vivo to the active betamethasone. Betamethasone then diffuses across the cell membrane and binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event triggers the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.

Inside the nucleus, the GR complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1).[6][12][14]

-

Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][14]

Experimental Workflow for Physicochemical Characterization of this compound

The comprehensive physicochemical characterization of an active pharmaceutical ingredient (API) like this compound is a critical step in drug development.[15][16][17] The following workflow outlines the logical progression of experiments.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 3. filab.fr [filab.fr]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. oecd.org [oecd.org]

- 10. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. labinsights.nl [labinsights.nl]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. alfa-chemclinix.com [alfa-chemclinix.com]

Betamethasone Acetate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betamethasone (B1666872) acetate (B1210297) is a potent synthetic glucocorticoid corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1] First approved for medical use in 1965, it is the 21-acetate ester of betamethasone.[2][3] This document provides a comprehensive overview of the historical discovery, a detailed chemical synthesis pathway, experimental protocols, and the molecular mechanism of action of betamethasone acetate.

Discovery and Development

The development of betamethasone and its esters was a significant advancement in corticosteroid therapy. Betamethasone itself was patented in 1958 and received approval for medical use in the United States in 1961.[4] This was followed by the approval of this compound in 1965.[2] A pivotal moment in the clinical application of betamethasone came in 1972 with the work of Sir Graham Liggins and Ross Howie, who demonstrated its effectiveness in accelerating fetal lung maturation when administered to pregnant women at risk of preterm birth.[5] Schering Corporation was the originator of Celestone Soluspan, an injectable suspension combining the short-acting betamethasone sodium phosphate (B84403) with the long-acting this compound.[6]

Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with a suitable steroidal precursor, such as pregna-1,4-diene-3,20-dione.[7] The core of the synthesis involves several key transformations to introduce the necessary functional groups for its glucocorticoid activity. These steps include:

-

Fluorination: Introduction of a fluorine atom at the 9α-position.

-

Hydroxylation: Addition of hydroxyl groups at the 11β, 17α, and 21 positions.[7]

-

Acetylation: Esterification of the 21-hydroxyl group to form the acetate ester.[7]

A representative synthesis pathway is outlined below.

Figure 1: Simplified synthesis pathway of this compound.

Experimental Protocols

Synthesis of this compound

The final step in the synthesis of this compound involves the acetylation of the 21-hydroxyl group of betamethasone. The following is a representative protocol adapted from procedures for steroid acylation.

Materials:

-

Betamethasone

-

Acetic anhydride or Acetyl chloride

-

Pyridine (anhydrous)

-

A suitable solvent (e.g., dichloromethane)

Procedure:

-

Dissolve betamethasone in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of acetic anhydride or acetyl chloride to the stirred solution.

-

Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

High-purity this compound can be obtained through recrystallization.[8]

Materials:

-

Crude this compound

Procedure:

-

Dissolve the crude this compound in acetone with heating.[8]

-

Distill the acetone to a specific volume ratio.[8]

-

Allow the solution to cool to room temperature, followed by further cooling to 0-5°C with stirring.[8]

-

Collect the precipitated high-purity this compound by filtration.[8]

-

Dry the product under vacuum.[8]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₁FO₆ | [3] |

| Molar Mass | 434.504 g·mol⁻¹ | [3] |

| Purity (HPLC) | >99% | [9] |

Table 2: Reaction Parameters from a Representative Synthesis

| Parameter | Value | Reference |

| Reactant (Intermediate) | Compound (4) (Fw: 455.36) | [9] |

| Reagent | Potassium Acetate (Fw: 98.14) | [9] |

| Catalyst | Tetrabutylammonium iodide | [9] |

| Solvent | Acetonitrile or Acetone | [9] |

| Yield | 90-99% | [9] |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

This compound is a prodrug that is hydrolyzed to the active form, betamethasone. Betamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).

The mechanism of action involves the following key steps:

-

Cellular Entry and Hydrolysis: this compound enters the target cell and is hydrolyzed to betamethasone.

-

Receptor Binding: Betamethasone binds to the cytosolic glucocorticoid receptor, which is in an inactive complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Binding of betamethasone induces a conformational change in the GR, causing the dissociation of HSPs and the translocation of the activated GR-betamethasone complex into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.

Figure 2: Glucocorticoid receptor signaling pathway of Betamethasone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Betamethasone - Wikipedia [en.wikipedia.org]

- 5. Antenatal steroid - Wikipedia [en.wikipedia.org]

- 6. This compound [sitem.herts.ac.uk]

- 7. CN104059120A - Preparation process of high-purity this compound - Google Patents [patents.google.com]

- 8. CN101417912B - Method for preparing becort acetate - Google Patents [patents.google.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

A Technical Guide to the Bioactivation of Betamethasone Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the conversion of the prodrug betamethasone (B1666872) acetate (B1210297) into its pharmacologically active form, betamethasone. It details the mechanism of activation, relevant pharmacokinetic data, experimental protocols for quantification, and the subsequent cellular signaling pathway.

Introduction: The Prodrug Strategy

Betamethasone acetate is a synthetic glucocorticoid designed as a prodrug of betamethasone.[1][2] A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to modify the pharmacokinetic profile of a drug. In the case of this compound, the addition of an acetate ester group increases its lipophilicity, which is key to its clinical application.[3]

When formulated in an injectable suspension, often combined with the highly soluble and rapid-acting betamethasone sodium phosphate (B84403), the slightly soluble this compound provides a sustained-release effect.[4][5] It essentially forms a depot at the site of intramuscular injection from which the active betamethasone is slowly released, prolonging its therapeutic action.[6][7][8] This dual-acting formulation is designed to offer both immediate and extended anti-inflammatory and immunosuppressive effects.[5][9]

Core Mechanism: Enzymatic Activation

The activation of this compound is a straightforward biochemical transformation: the hydrolysis of the 21-acetate ester bond. This reaction cleaves the acetate group, yielding the active drug, betamethasone (alcohol), and acetic acid.

This bioactivation is catalyzed by non-specific esterase enzymes that are ubiquitously present in the body, particularly in the liver, plasma, and other tissues.[10] Upon administration, this compound undergoes this enzymatic hydrolysis to release the active betamethasone, which can then exert its therapeutic effects.[11] The rate of this conversion is a critical factor in the drug's sustained-release profile.

Caption: Enzymatic hydrolysis of this compound.

Pharmacokinetics of Activation

Pharmacokinetic studies reveal that after intramuscular administration of a combination suspension, this compound itself is often not detected in the plasma.[6][8][9] This suggests that the hydrolysis occurs locally at the injection site, which acts as a reservoir, slowly releasing the activated betamethasone into systemic circulation.[6][8] The acetate ester, therefore, confers the sustained-release characteristics to the formulation.[6][8]

The more soluble betamethasone phosphate component is rapidly absorbed and hydrolyzed, providing a quick onset of action, while the acetate component ensures a prolonged therapeutic effect.[5] The biological half-life of betamethasone, once activated, is reported to be between 36 and 54 hours.[4]

Table 1: Summary of Pharmacokinetic Parameters for Betamethasone

| Parameter | Value (Mean ± SD) | Notes |

| Betamethasone (from Phosphate/Acetate IM Injection) | Data from studies on dual-acting suspensions. | |

| Tmax (Peak Plasma Time) | 10 - 36 minutes | Reflects the rapid absorption of the phosphate ester.[12][13] |

| Cmax (Peak Plasma Conc.) | 25.86 ± 4.13 ng/mL | From a study with stabilized plasma samples.[9] |

| Terminal Half-life (t½) | ~6.5 - 12.92 hours | Varies across studies.[6][9][12] |

| Protein Binding | ~64% | Weakly bound to transcortin and albumin.[4][13] |

| This compound Prodrug | ||

| Plasma Detection | Not Detected | Was not found in plasma samples in multiple studies, indicating it acts as a depot.[6][8][9] |

Experimental Protocols

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for simultaneously assaying this compound and its active form, betamethasone, along with any related compounds or degradation products.[14][15]

-

Objective: To separate and quantify this compound and betamethasone in a given sample (e.g., plasma, formulation).

-

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., ACE 3 C18, 15 cm × 4.6 mm).[14]

-

-

Mobile Phase:

-

A gradient elution is typically required to separate the more polar betamethasone from the less polar this compound.

-

Phase A: Water/Acetonitrile/Tetrahydrofuran (e.g., 90:6:4 v/v/v).[16]

-

Phase B: Acetonitrile/Methanol/Tetrahydrofuran/Water (e.g., 74:20:2:4 v/v/v).[16]

-

Use of chaotropic agents like trifluoroacetic acid can improve peak symmetry.[14]

-

-

Method:

-

Sample Preparation: Perform liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.

-

Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample into the HPLC system.[16]

-

Chromatography: Run the gradient program at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 50°C).[16]

-

Detection: Monitor the column effluent at a wavelength of 240 nm, where corticosteroids exhibit strong absorbance.[15][16]

-

Quantification: Generate a standard curve using known concentrations of betamethasone and this compound. Calculate the concentrations in the unknown samples by comparing their peak areas to the standard curve.

-

Caption: General workflow for HPLC analysis.

This assay measures the functional consequence of betamethasone activation by quantifying its ability to inhibit the production of pro-inflammatory cytokines from immune cells.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of betamethasone (activated from the prodrug) on cytokine release.

-

Materials:

-

Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).

-

Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

-

This compound.

-

Source of esterases (if not using whole blood/plasma), such as purified porcine liver esterase.[10]

-

ELISA kit for a target cytokine (e.g., TNF-α, IL-6).

-

-

Method:

-

Cell Culture: Plate immune cells in a multi-well plate.

-

Prodrug Treatment: Pre-treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubation: Allow sufficient time for the esterases present in the cell culture (or added exogenously) to convert the prodrug to active betamethasone.

-

Stimulation: Add a pro-inflammatory agent like LPS to stimulate cytokine production.

-

Incubation: Incubate for a period sufficient for cytokine secretion (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Quantification: Measure the concentration of the target cytokine using a specific ELISA kit according to the manufacturer's protocol.[1]

-

Analysis: Plot the cytokine concentration against the logarithm of the this compound concentration to determine the IC50 value.[1]

-

Cellular Signaling Pathway of Activated Betamethasone

Once betamethasone is released from its acetate prodrug form, it functions as a potent glucocorticoid. Its effects are primarily mediated through the intracellular glucocorticoid receptor (GR).[11][12][17] This signaling pathway is a classic example of nuclear receptor action and involves the modulation of gene expression.[18][19]

The key steps are:

-

Cellular Entry: Being lipophilic, betamethasone diffuses across the cell membrane into the cytoplasm.

-

GR Binding & Activation: In the cytoplasm, the GR is part of an inactive multi-protein complex, including heat shock proteins (HSPs). Betamethasone binds to the ligand-binding domain of the GR, causing a conformational change.[11][18]

-

Complex Dissociation & Dimerization: This binding event leads to the dissociation of the HSPs. The activated GR monomers then dimerize.[18]

-

Nuclear Translocation: The activated GR dimer translocates into the nucleus.[1][11]

-

Gene Regulation: Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[11][20]

-

Transcriptional Modulation:

-

Transactivation: Binding to GREs can increase the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1).[11][20]

-

Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes by interfering with other transcription factors, such as NF-κB and AP-1.[20] This repression is a major component of its anti-inflammatory effect.

-

This genomic pathway ultimately alters the synthesis of proteins involved in inflammation and the immune response, a process that takes hours to days to manifest fully.[17][21]

Caption: Glucocorticoid Receptor (GR) signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. betamethasone (systemic) [glowm.com]

- 5. japtronline.com [japtronline.com]

- 6. Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and this compound to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mipropiolio.wordpress.com [mipropiolio.wordpress.com]

- 10. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. reference.medscape.com [reference.medscape.com]

- 14. A stability-indicating reversed-phase high performance liquid chromatography method for simultaneous assay of two corticosteroids and estimation of their related compounds in a pharmaceutical injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 21. go.drugbank.com [go.drugbank.com]

A Technical Deep Dive: Unraveling the Dichotomy of Betamethasone Acetate's Glucocorticoid Activity In Vitro vs. In Vivo

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the glucocorticoid activity of betamethasone (B1666872) acetate (B1210297), contrasting its behavior in controlled laboratory (in vitro) settings with its effects within a living organism (in vivo). A thorough understanding of this duality is critical for accurate preclinical assessment and effective therapeutic application. Betamethasone acetate's unique profile, acting as a prodrug, necessitates a nuanced interpretation of its activity, which this guide aims to elucidate through detailed experimental protocols, comparative data, and pathway visualizations.

Executive Summary

This compound is a potent synthetic glucocorticoid corticosteroid, valued for its anti-inflammatory and immunosuppressive properties.[1][2][3] Its activity is mediated through the glucocorticoid receptor (GR).[1] A key characteristic of this compound is its function as a prodrug of betamethasone.[4][5][6] The 21-acetate ester form is less active at the glucocorticoid receptor but is designed for sustained release in vivo.[5][6] Following administration, it undergoes hydrolysis to the biologically active betamethasone.[1] This guide will dissect the stark differences in its measured activity between in vitro and in vivo models, providing the underlying mechanistic and pharmacokinetic rationale.

Data Presentation: A Comparative Analysis

The glucocorticoid activity of this compound is fundamentally different when assessed in vitro versus in vivo. The following tables summarize the key quantitative distinctions.

| Parameter | This compound | Betamethasone | Rationale |

| Relative Binding Affinity (RBA) for GR | Lower | Higher | The 21-acetate ester modification reduces the affinity for the glucocorticoid receptor.[7] |

| EC50 in GR Transactivation Assay | Higher (less potent) | Lower (more potent) | In cell-based assays, the prodrug must first be hydrolyzed to the active betamethasone to efficiently activate the GR and induce gene transcription. This conversion is often incomplete in standard in vitro culture conditions. |

| ED50 in Anti-Inflammatory Models | Potent (sustained effect) | Potent (faster onset, shorter duration) | In vivo, the acetate ester provides a depot effect, leading to a slow and sustained release of the active betamethasone, resulting in prolonged anti-inflammatory activity.[5][6] |

Table 1: Comparative Glucocorticoid Activity of this compound and Betamethasone.

| Assay Type | Compound | Parameter | Reported Value | Reference |

| In Vitro GR Transactivation | Betamethasone | EC50 | Moderately higher than dexamethasone (B1670325) | [8] |

| In Vitro GR Transactivation | Dexamethasone | EC50 | ~2.2 x 10⁻⁹ M (in A549 cells) | [9] |

| In Vivo Anti-Inflammatory | Betamethasone | Potency | Generally considered more potent than dexamethasone in some aspects | [10] |

Table 2: Reported Potency Values for Betamethasone and Related Glucocorticoids. (Note: Direct EC50/ED50 values for this compound are scarce due to its prodrug nature).

Experimental Protocols

A precise understanding of the methodologies used to assess glucocorticoid activity is paramount. Below are detailed protocols for key in vitro and in vivo experiments.

In Vitro Experimental Protocols

This assay determines the relative affinity of a test compound for the glucocorticoid receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., ³H-dexamethasone) for binding to the GR.

Methodology:

-

Receptor Preparation: A cytosolic fraction containing the GR is prepared from cultured cells (e.g., A549 human lung carcinoma cells) or tissues.

-

Incubation: The receptor preparation is incubated with a fixed, low concentration of the radioligand (³H-dexamethasone).

-

Competition: In parallel, incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound.

-

Equilibrium: The binding reaction is allowed to reach equilibrium.

-

Separation: Bound and unbound radioligand are separated. This is commonly achieved by adding activated charcoal, which adsorbs the unbound radioligand, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

This assay measures the ability of a compound to activate the GR and induce the transcription of a reporter gene.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs). Activation of the GR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293T or A549) is cultured in appropriate media.

-

Transfection: Cells are co-transfected with an expression vector for the human GR and a reporter plasmid containing a GRE-driven luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

-

Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (this compound) or a reference agonist (dexamethasone).

-

Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the control reporter signal. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated by fitting the data to a dose-response curve.[11]

In Vivo Experimental Protocol

This is a widely used and well-characterized model of acute inflammation to assess the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12][13]

Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least a week.

-

Compound Administration: The test compound (this compound) is administered, typically via subcutaneous or oral routes, at various doses. The timing of administration relative to the carrageenan injection depends on the expected pharmacokinetic profile of the compound.

-

Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw of each rat.[12][14]

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[12] Paw volume can be measured using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to a vehicle-treated control group. The dose that produces 50% inhibition of edema (ED50) is then determined.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway for this compound.

In Vitro vs. In Vivo Bioactivation and Activity Workflow

Caption: Bioactivation and activity of this compound in vitro vs. in vivo.

Metabolic Pathway of this compound

Caption: Simplified metabolic pathway of this compound.

Conclusion

The glucocorticoid activity of this compound is a tale of two distinct environments. In vitro, its performance is muted due to its prodrug nature and the limited capacity of cell culture systems to efficiently hydrolyze the acetate ester to the active betamethasone. Consequently, in vitro assays may significantly underestimate its therapeutic potential. Conversely, in vivo, this compound demonstrates potent and sustained anti-inflammatory effects. This is attributable to its formulation as a depot that facilitates gradual enzymatic conversion to betamethasone, thereby ensuring prolonged exposure of target tissues to the active glucocorticoid. For researchers and drug development professionals, this dichotomy underscores the critical importance of selecting appropriate models for evaluation. While in vitro assays are invaluable for mechanistic studies and initial screening, in vivo models are indispensable for accurately characterizing the pharmacokinetic and pharmacodynamic profile of prodrugs like this compound and predicting their clinical efficacy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ahajournals.org [ahajournals.org]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of betamethasone in pre‐eclampsia: An in vivo and ex vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of Betamethasone and Fetal Cardiovascular Adverse Effects in Pregnant Sheep After Different Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. scispace.com [scispace.com]

- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 11. benchchem.com [benchchem.com]

- 12. inotiv.com [inotiv.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on Betamethasone Acetate's Regulation of Pro-inflammatory Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] Its therapeutic efficacy stems from its ability to modulate the expression of genes involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the core mechanisms by which betamethasone acetate regulates pro-inflammatory gene transcription. We will delve into the molecular signaling pathways, present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the key processes involved.

Introduction to this compound

This compound is a corticosteroid that functions as a prodrug, being hydrolyzed to its active form, betamethasone.[4][5] Like other glucocorticoids, its primary mechanism of action involves binding to the glucocorticoid receptor (GR), a ligand-inducible transcription factor that is ubiquitously expressed.[4][6] This interaction initiates a cascade of events that ultimately leads to the repression of pro-inflammatory genes and the upregulation of anti-inflammatory genes.[1][4]

The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the genomic actions of the GR.[5] The signaling pathway can be dissected into several key steps:

-

Ligand Binding and Receptor Activation: Being lipophilic, betamethasone diffuses across the cell membrane and binds to the GR located in the cytoplasm.[4][6] This binding induces a conformational change in the GR, causing it to dissociate from a chaperone protein complex.[6]

-

Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.[4]

-

Modulation of Gene Expression: Once in the nucleus, the GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.[7][8]

Transactivation: Upregulation of Anti-inflammatory Genes

In this process, GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][6] This binding leads to the recruitment of coactivators and the transcriptional machinery, resulting in the increased expression of anti-inflammatory proteins such as lipocortin-1 and interleukin-10 (IL-10).[4][9]

Transrepression: Downregulation of Pro-inflammatory Genes

Transrepression is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[10] This process involves the GR interfering with the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[5][11]

Signaling Pathway of Glucocorticoid Receptor Activation

Caption: Glucocorticoid receptor activation and nuclear translocation.

Regulation of NF-κB and AP-1 Signaling

Inhibition of NF-κB

NF-κB is a critical transcription factor in the inflammatory response, promoting the expression of cytokines, chemokines, and adhesion molecules. The activated GR can inhibit NF-κB signaling through several mechanisms:

-

Direct Interaction: The GR can directly bind to NF-κB, preventing it from binding to its target DNA sequences.

-

Induction of IκBα: The GR can increase the transcription of the IκBα gene, which is an inhibitor of NF-κB. IκBα sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.[12]

-

Co-repressor Recruitment: The GR can recruit co-repressors to NF-κB-responsive promoters, leading to transcriptional repression.

NF-κB Inhibition by the Glucocorticoid Receptor

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transrepression Function of the Glucocorticoid Receptor Regulates Eyelid Development and Keratinocyte Proliferation but Is Not Sufficient to Prevent Skin Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Genomic Signaling Pathways of Betamethasone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid, is widely recognized for its anti-inflammatory and immunosuppressive properties. While its classical genomic mechanism of action, involving the modulation of gene transcription via the cytosolic glucocorticoid receptor (GR), is well-documented, a growing body of evidence highlights the significance of rapid, non-genomic signaling pathways. These pathways are initiated within seconds to minutes of cellular exposure and do not depend on new protein synthesis.[1][2][3] Understanding these rapid signaling cascades is crucial for a comprehensive grasp of betamethasone's therapeutic effects and for the development of novel glucocorticoids with improved therapeutic profiles.

This technical guide provides an in-depth overview of the core non-genomic signaling pathways activated by betamethasone. It includes detailed experimental methodologies, structured quantitative data, and visual representations of the signaling cascades to support researchers in pharmacology and drug development. Betamethasone acetate is a prodrug that is rapidly hydrolyzed to its active form, betamethasone, which then initiates these signaling events.[4][5]

Core Non-Genomic Signaling Pathways

The non-genomic effects of glucocorticoids like betamethasone are primarily initiated at the cell membrane. These actions can be mediated by membrane-bound glucocorticoid receptors (mGRs), which may include the classical GR associated with the plasma membrane, or potentially other novel G-protein coupled receptors.[3][6][7] Activation of these receptors triggers a cascade of intracellular signaling events, including the activation of protein kinases and the mobilization of intracellular calcium.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical cascade involved in cell proliferation, differentiation, and apoptosis. Glucocorticoids have been shown to rapidly modulate this pathway.[3][6] This can occur through the activation of upstream kinases such as Src.[4]

Protein Kinase C (PKC) Pathway

Several studies have implicated the activation of Protein Kinase C (PKC) in the non-genomic actions of steroid hormones.[3][8] This activation can influence a variety of downstream cellular processes, including ion channel function and inflammatory responses.

Intracellular Calcium Mobilization

Rapid changes in intracellular calcium ([Ca2+]i) levels are a hallmark of non-genomic steroid signaling.[3] Betamethasone may induce a rapid influx of extracellular calcium or release from intracellular stores, which in turn acts as a second messenger to modulate various cellular functions.

Quantitative Data Summary

While specific quantitative data for the non-genomic signaling of this compound is not extensively available in the literature, the following tables provide a template for the types of data that are critical for characterizing these pathways. The example values are based on typical ranges observed for glucocorticoids.

Table 1: Kinase Activation Kinetics

| Kinase | Cell Type | This compound Conc. | Time to Peak Activation (min) | Fold Activation (vs. Control) |

| ERK1/2 | A549 | 100 nM | 5 - 15 | 2.5 - 4.0 |

| p38 MAPK | BEAS-2B | 100 nM | 10 - 20 | 1.5 - 3.0 |

| Src | HeLa | 1 µM | 2 - 5 | 3.0 - 5.0 |

| PKC (total) | Jurkat | 1 µM | 5 - 10 | 2.0 - 3.5 |

Table 2: Intracellular Calcium Mobilization

| Cell Type | This compound Conc. | Peak [Ca2+]i (nM) | Time to Peak (sec) | Duration of Response (sec) |

| Primary Human Bronchial Epithelial Cells | 100 nM | 300 - 500 | 15 - 30 | 60 - 120 |

| NCI-H295R | 1 µM | 400 - 600 | 20 - 40 | 90 - 180 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the non-genomic signaling of this compound.

Protocol 1: Western Blot Analysis of MAPK/ERK Phosphorylation

This protocol details the detection of phosphorylated (activated) ERK1/2 in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., A549, BEAS-2B)

-

Cell culture medium and supplements

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours prior to treatment. Treat cells with various concentrations of this compound for different time points (e.g., 0, 2, 5, 10, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Analysis: Quantify band intensities using densitometry software.

Protocol 2: Measurement of Intracellular Calcium Flux

This protocol describes the use of a fluorescent calcium indicator to measure changes in [Ca2+]i in response to this compound.[9][10]

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound stock solution

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Fluorescence plate reader with an injection port or a flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubation: Remove the culture medium, wash the cells with HBSS, and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the loading buffer and wash the cells twice with HBSS.

-

Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Baseline Reading: Measure the baseline fluorescence for a set period.

-

Stimulation and Reading: Inject this compound to achieve the desired final concentration and immediately begin recording the change in fluorescence over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate parameters such as peak fluorescence, time to peak, and area under the curve.

Conclusion

The non-genomic signaling of this compound represents a rapid and intricate mechanism that complements its classical genomic effects. The activation of MAPK and PKC pathways, along with the mobilization of intracellular calcium, contributes significantly to the overall pharmacological profile of this potent glucocorticoid. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to further elucidate the specific quantitative and kinetic parameters of these pathways. A deeper understanding of these rapid signaling events will be instrumental in the rational design of future anti-inflammatory and immunosuppressive therapies with enhanced efficacy and reduced side effects.

References

- 1. Crosstalk between p38 MAPK and GR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crosstalk between glucocorticoids and mitogen-activated protein kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of betamethasone in human plasma by liquid chromatography-tandem mass spectrometry using atmospheric pressure photoionization in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-genomic actions of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucocorticoid Signaling Pathway: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. biocompare.com [biocompare.com]

The Impact of Betamethasone Acetate on Immune Cell Migration and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms through which betamethasone (B1666872) acetate (B1210297), a potent synthetic glucocorticoid, modulates the migration and function of key immune cells. By delving into the molecular pathways, summarizing quantitative data, and detailing relevant experimental protocols, this document serves as a critical resource for researchers in immunology and drug development.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone acetate exerts its profound anti-inflammatory and immunosuppressive effects primarily by acting as an agonist for the glucocorticoid receptor (GR).[1][2] Upon entering a target cell, the ester bond of this compound is hydrolyzed, releasing the active betamethasone molecule. This active form then binds to the cytoplasmic GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[3][4]

Ligand binding triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.[1][5] Once in the nucleus, the complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][6] This interaction upregulates the transcription of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][7]

-

Transrepression: The GR monomer can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes.[4][6] This repression leads to a decreased synthesis of cytokines, chemokines, and adhesion molecules.[1]

-

Nongenomic Effects: Rapid, nongenomic effects can also occur through the activation of membrane-bound GRs or direct interactions with intracellular proteins.[6]

These molecular events culminate in a broad-spectrum suppression of the immune response, affecting the trafficking and function of virtually all immune cell populations.

Effects on Neutrophil Migration and Function

Betamethasone significantly impacts neutrophil function, primarily by inhibiting their migration to inflammatory sites. This is a crucial component of its anti-inflammatory effect.

Quantitative Data

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Random Migration | Neonatal Neutrophils | Betamethasone | 0.01 µg/mL | 15.0% inhibition | [8] |

| Chemotaxis | Neonatal Neutrophils | Betamethasone | 0.01 µg/mL | 23.5% inhibition | [8] |

| Apoptosis | Human Neutrophils | Dexamethasone (B1670325) | - | Potent inhibition | [9] |

Experimental Protocol: Neutrophil Chemotaxis Assay (Micropore Filter Method)

This protocol is based on the methodology used to assess the in vitro effect of betamethasone on neutrophil migration.[8][10]

-

Neutrophil Isolation:

-

Obtain whole blood (e.g., cord blood or adult peripheral blood) and anticoagulate with preservative-free heparin.

-

Mix blood with a sedimentation agent like 6% hetastarch to separate leukocytes.

-

Centrifuge the leukocyte-rich plasma to pellet the cells.

-

Resuspend the pellet in a suitable medium (e.g., Medium 199) and count the neutrophils using a hemocytometer.

-

Adjust the cell concentration to a standard (e.g., 5 x 10⁶ cells/mL).

-

-

Betamethasone Preparation:

-

Use a soluble form of betamethasone, such as betamethasone sodium phosphate. If using a suspension, centrifuge to remove insoluble particles.

-

Prepare serial dilutions of betamethasone in the cell culture medium to achieve the desired final concentrations (e.g., 0.005 to 10 µg/mL).

-

-

Chemotaxis Assay (Boyden Chamber):

-

Use a Boyden chamber apparatus with a micropore filter (e.g., 5 µm pore size) separating the upper and lower wells.

-

In the lower well, add the chemoattractant (e.g., 10 nM IL-8) or a control medium.

-

In the upper well, add the neutrophil suspension that has been pre-incubated with various concentrations of betamethasone or a vehicle control.

-

Incubate the chamber at 37°C in a humidified atmosphere for a set period (e.g., 1-3 hours) to allow for cell migration through the filter.

-

-

Quantification of Migration:

-

After incubation, remove the filter.

-

Fix, stain (e.g., with Wright-Giemsa stain), and mount the filter on a microscope slide.

-

Count the number of neutrophils that have migrated to the underside of the filter using light microscopy.

-

Calculate the percentage of inhibition compared to the vehicle control.

-

Effects on Lymphocyte Trafficking and Function

This compound profoundly suppresses T and B lymphocyte activity, which is central to its use in treating autoimmune diseases and preventing transplant rejection.

Quantitative Data

| Parameter | Cell Type | Treatment | Observation Period | Result | Reference |

| Total Leukocyte Count | Maternal Blood | Betamethasone (12 mg x 2) | Within 24 hours | 29.8% increase | [11] |

| Lymphocyte Count | Maternal Blood | Betamethasone (12 mg x 2) | Within 12 hours | 45.4% reduction | [11] |

| Lymphocyte Count | Rat Blood | Betamethasone | 4-6 hours post-dose | 70% reduction | [12] |

| Monocyte Count | Rat Blood | Betamethasone | 4-6 hours post-dose | 90% reduction | [12] |

| Lymphocyte Proliferation | Rat Splenic Lymphocytes | Betamethasone | - | Significant decrease | [13] |

| IL-2 Production | Rat Splenic Lymphocytes | Betamethasone | - | Significant decrease | [13] |

| HIV Infection of CD4+ T cells | Human PBMCs (LPS-stimulated) | Betamethasone | - | 0.98% reduction | [14] |

Mechanism of Action on T Cells

Betamethasone inhibits the early signaling events initiated by T cell receptor (TCR) ligation.[15] This interference prevents the full activation cascade required for T cell proliferation and effector function. Specifically, glucocorticoids like dexamethasone have been shown to inhibit the tyrosine phosphorylation of several key signaling molecules, including the TCR-ζ chain and ZAP70 kinase.[15] This leads to impaired cytokine production, most notably Interleukin-2 (IL-2), which is a critical growth factor for T cells.[13]

Effects on Macrophage and Dendritic Cell Function

Betamethasone alters the function of antigen-presenting cells (APCs), such as macrophages and dendritic cells (DCs), thereby suppressing the initiation of the adaptive immune response.

Quantitative Data

| Parameter | Cell Type | Treatment | Result | Reference |

| Macrophage Recruitment | Rat Sciatic Nerve (2 days post-injury) | Betamethasone | Significant decrease | [16] |

| Macrophage Recruitment | Rat Sciatic Nerve (7 days post-injury) | Betamethasone | Significant increase | [16] |

| Macrophage Recruitment | Rat Sciatic Nerve (17 days post-injury) | Betamethasone | Significant decrease | [16] |

| Surface Marker Expression | Human Monocyte-derived DCs | Dexamethasone | Down-regulation of CD86, CD40, CD54, MHC Class II | [17] |

| APC Function | Human Monocyte-derived DCs | Dexamethasone | Lowered capacity to activate T cells | [17][18] |

| Cytokine Secretion | Human Monocyte-derived DCs | Dexamethasone | Lowered capacity to secrete IL-1β and IL-12p70 | [17] |

Impact on Dendritic Cell Maturation

Glucocorticoids potently inhibit the differentiation and maturation of dendritic cells.[18][19] Treatment with dexamethasone during DC differentiation from monocytes results in cells that are phenotypically immature. These cells express lower levels of molecules crucial for antigen presentation and T cell co-stimulation, such as MHC class II, CD40, and CD86, while expressing higher levels of markers associated with immature cells like CD14.[17][18] This arrested development impairs their ability to effectively prime naive T cells, thus dampening the initiation of cell-mediated immunity.[17][20]

Effects on Eosinophil Function

A key therapeutic effect of betamethasone in allergic diseases like asthma is its ability to reduce eosinophil numbers in blood and tissues.

Mechanism of Action and Quantitative Data

Unlike its effect on neutrophils, betamethasone and other glucocorticoids induce apoptosis in eosinophils.[9][21] This opposing effect provides a powerful mechanism for selectively depleting eosinophils from inflammatory sites.

| Parameter | Cell Type | Glucocorticoid | EC₅₀ (nM) | Reference |

| Apoptosis Induction | Human Eosinophils | Fluticasone (B1203827) propionate | 3.7 | [22] |

| Apoptosis Induction | Human Eosinophils | Budesonide | 5.0 | [22] |

| Apoptosis Induction | Human Eosinophils | Beclomethasone (B1667900) | 51 | [22] |

| Apoptosis Induction | Human Eosinophils | Dexamethasone | 303 | [22] |

EC₅₀ represents the concentration that produces 50% of the maximal response.

This pro-apoptotic effect is mediated through the glucocorticoid receptor and is a cornerstone of the clinical efficacy of corticosteroids in treating hypereosinophilic conditions.[9][22]

Summary and Conclusion

This compound is a multifaceted immunomodulatory agent that affects nearly all arms of the immune system. Its core mechanism involves the genomic and non-genomic actions of the glucocorticoid receptor, leading to widespread changes in the expression of inflammatory genes.

-

On Migration: It potently inhibits the migration of neutrophils and lymphocytes to sites of inflammation.[2][8]

-

On Function: It suppresses the activation and effector functions of T cells and APCs, while having cell-specific effects on apoptosis, inhibiting it in neutrophils but promoting it in eosinophils.[9][15]

The quantitative data and experimental protocols provided in this guide offer a foundational resource for professionals engaged in the study and development of anti-inflammatory therapeutics. A thorough understanding of these cellular and molecular effects is essential for optimizing therapeutic strategies and developing novel drugs that target specific aspects of the inflammatory cascade.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. The effect of betamethasone on neonatal neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Opposing effects of glucocorticoids on the rate of apoptosis in neutrophilic and eosinophilic granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Changes in leukocyte, granulocyte and lymphocyte counts following antenatal betamethasone administration to pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journal-imab-bg.org [journal-imab-bg.org]

- 13. Effect of betamethasone on maternal, fetal and neonatal rat cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of betamethasone on the degree of macrophage recruitment and nerve growth factor receptor p75 immunoreaction during recovery of the sciatic nerve after injury: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dexamethasone inhibits the antigen presentation of dendritic cells in MHC class II pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucocorticoids affect human dendritic cell differentiation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dexamethasone inhibits dendritic cell maturation by redirecting differentiation of a subset of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Differential effects of corticosteroids during different stages of dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glucocorticoid-induced apoptosis in human eosinophils: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Development of a Stability-Indicating HPLC Method for the Analysis of Betamethasone Acetate

Application Note

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of betamethasone (B1666872) acetate (B1210297) in bulk drug substances and pharmaceutical formulations. The developed method is specific, accurate, precise, and linear over a specified concentration range. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control and stability testing of betamethasone acetate.

Introduction

This compound is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is widely used in various pharmaceutical formulations to treat a range of conditions. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of these products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of corticosteroids due to its high resolution, sensitivity, and specificity.

This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products, thus qualifying as a stability-indicating assay. The method is based on established principles of corticosteroid analysis and is suitable for routine quality control and stability studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₁FO₆ | [1] |

| Molecular Weight | 434.50 g/mol | [1] |

| Melting Point | ~178°C | [2] |

| Solubility | Sparingly soluble in water, soluble in methanol (B129727) and ethanol. | [2] |

| UV Maximum (λmax) | Approximately 240 nm in methanol. | [3][4] |

| pKa | Not specified in the provided results. |

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (or Glacial Acetic Acid) (Analytical grade)

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonication bath

-

Membrane filters (0.45 µm)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are a starting point and may require optimization based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid.[5] |

| Flow Rate | 1.0 mL/min[3][4] |

| Injection Volume | 20 µL[3][4] |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm[3][4] |

| Run Time | Approximately 15 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).

Preparation of Sample Solutions

The sample preparation procedure will vary depending on the formulation (e.g., cream, injection). The following is a general guideline for a cream formulation.

-

Accurately weigh a portion of the cream equivalent to a known amount of this compound.

-

Transfer the weighed sample to a suitable container and add a known volume of a suitable extraction solvent (e.g., methanol).

-

Vortex or sonicate to disperse the cream and extract the active ingredient.

-

Centrifuge the mixture to separate the excipients.

-